- Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene, China, , ,
Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

3-(trifluoromethyl)thiophenol structure
Nombre del producto:3-(trifluoromethyl)thiophenol
Número CAS:937-00-8
MF:C7H5F3S
Megavatios:178.174811124802
MDL:MFCD00041142
CID:40341
PubChem ID:136751
3-(trifluoromethyl)thiophenol Propiedades químicas y físicas
Nombre e identificación
-
- 3-(trifluoromethyl)thiophenol
- 3-(Trifluoromethyl)benzenethiol
- 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
- 3-Mercaptobenzotrifluoride
- m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
- NSC 88281
- m-(Trifluoromethyl)thiophenol
- m-Trifluoromethylbenzenethiol
- 3-(Trifluoromethyl)benzenethiol (ACI)
- m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
- 3-trifloromethylthiophenol
- J-511027
- 3-Trifluoromethylbenzenethiol
- Z104498808
- DB-021784
- Benzenethiol, 3-(trifluoromethyl)-
- 3-Trifluoromethylthiophenol
- 3-(trifluoromethyl)-benzenethiol
- DTXSID40239539
- 3-Trifluoromethyl thiophenol
- 3-(trifluoromethyl)benzene thiol
- NCIOpen2_001443
- 3-trifluoromethyl benzene thiol
- 3-(trifluoromethyl)benzene-1-thiol
- m-Trifluoromethylthiophenol
- KNUFKFWWEODZDY-UHFFFAOYSA-N
- NYHAYFWCYAKMLC-UHFFFAOYSA-N
- NSC-88281
- PS-8557
- SCHEMBL68703
- T2780
- STL505966
- MFCD00041142
- NSC88281
- m-Trifluormethyl-thiophenol
- EN300-07355
- CS-0040481
- 937-00-8
- BBL100327
- AKOS009031155
- 3-trifluoromethyl benzenethiol
-
- MDL: MFCD00041142
- Renchi: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
- Clave inchi: SCURCOWZQJIUGR-UHFFFAOYSA-N
- Sonrisas: FC(C1C=C(S)C=CC=1)(F)F
- Brn: 1943114
Atributos calculados
- Calidad precisa: 178.00600
- Masa isotópica única: 178.006405
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 132
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 1
- Carga superficial: 0
- Xlogp3: nothing
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.314
- Punto de ebullición: 163°C(lit.)
- Punto de inflamación: 71-72°C/20mm
- índice de refracción: 1.49
- PSA: 38.80000
- Logp: 2.99410
- Sensibilidad: Stench
- Disolución: Not determined
3-(trifluoromethyl)thiophenol Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Instrucciones de peligro: H227-H301+H311+H331-H315-H319
- Declaración de advertencia: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:3334
- Código de categoría de peligro: R22: harmful if swallowed.
- Instrucciones de Seguridad: S26-S36/37/39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Grupo de embalaje:III
- Condiciones de almacenamiento:0-10°C
- Términos de riesgo:R22; R36/37/38
3-(trifluoromethyl)thiophenol Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(trifluoromethyl)thiophenol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-250mg |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 250mg |
¥65.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-5g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 5g |
¥292.00 | 2024-04-24 | |
Oakwood | 002621-1g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 1g |
$18.00 | 2024-07-19 | |
Oakwood | 002621-100g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 100g |
$495.00 | 2024-07-19 | |
Enamine | EN300-07355-0.25g |
3-(trifluoromethyl)benzene-1-thiol |
937-00-8 | 95% | 0.25g |
$19.0 | 2023-10-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11400-10g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 97% | 10g |
¥1528.0 | 2023-09-06 | |
Alichem | A169006278-25g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 97% | 25g |
$298.00 | 2023-08-31 | |
abcr | AB104358-1 g |
3-(Trifluoromethyl)thiophenol, 95%; . |
937-00-8 | 95% | 1 g |
€75.70 | 2023-07-20 | |
Fluorochem | 002621-1g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 1g |
£12.00 | 2022-03-01 | |
eNovation Chemicals LLC | D747712-25g |
3-(Trifluoromethyl)thiophenol |
937-00-8 | 98% | 25g |
$190 | 2024-06-07 |
3-(trifluoromethyl)thiophenol Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sulfur Solvents: Diethyl ether
Referencia
- Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acidsJournal of the American Chemical Society, 1948, 70, 2849-55,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
Referencia
- Preparation of 3-(pyrazinylthio)carbapenems as antibacterials, Federal Republic of Germany, , ,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane mediumCollection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Dichlorodimethylsilane , Dimethylacetamide , Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide systemTetrahedron Letters, 1999, 40(16), 3179-3182,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Water ; heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ; acidified
1.2 Reagents: Formic acid ; acidified
Referencia
- Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenationSynthetic Communications, 2012, 42(16), 2432-2439,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium ethylxanthate , Sodium nitrite Solvents: Water
Referencia
- Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfoneJournal of Organic Chemistry, 1959, 24, 1892-6,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Solvents: Ethanol , Dichloromethane ; 30 min, rt
1.2 Reagents: Triphenylphosphine ; 30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt
1.2 Reagents: Triphenylphosphine ; 30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt
Referencia
- Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 NanoclusterACS Nano, 2018, 12(9), 9318-9325,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications, China, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Tin , Hydrochloric acid Solvents: Water
Referencia
- An efficient synthetic route to aryl thiocyanates from arenesulfinatesSynthetic Communications, 2001, 31(9), 1355-1359,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 8 h, 90 °C
1.2 Reagents: Sodium borohydride ; 5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium borohydride ; 5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reductionOrganic Letters, 2009, 11(22), 5250-5253,
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Catalysts: Bromocyclohexane
Referencia
- Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromideJournal of Organic Chemistry, 1982, 47(24), 4813-15,
3-(trifluoromethyl)thiophenol Raw materials
- 3-(trifluoromethyl)benzene-1-sulfonamide
- 3-(trifluoromethyl)thiophenol
- Benzenesulfonic acid, 3-(trifluoromethyl)-
- Sodium 3-(trifluoromethyl)benzene-1-sulfinate
- Benzenesulfonic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
- 3-Bromobenzotrifluoride
- 3-Iodobenzotrifluoride
- Magnesium, iodo[3-(trifluoromethyl)phenyl]-
- 3-(trifluoromethyl)benzene-1-sulfonyl chloride
- m-trifluoro-methyl-phenyl-magnesium bromide
3-(trifluoromethyl)thiophenol Preparation Products
3-(trifluoromethyl)thiophenol Literatura relevante
-
Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476
-
Marjan Jereb,Darko Dolenc RSC Adv. 2015 5 58292
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937-00-8)3-(trifluoromethyl)thiophenol

Pureza:99%
Cantidad:25g
Precio ($):231.0